Anti-HIV Replication Potency: Hiv-IN-8 vs. Synthetic INSTI (Raltegravir)
Hiv-IN-8 (caffeic acid tetramer) demonstrates an EC50 of 13 μg/mL (approximately 18.1 μM) against HIV-1 3B in H9 lymphocytic cells, while the clinical INSTI raltegravir (MK-0518) exhibits an EC50 of 4 nM (0.004 μM) against wild-type HIV-1 in HOS cells . This represents a ~4,500-fold difference in molar potency. This comparison establishes Hiv-IN-8's position as a relatively weak inhibitor, confirming that it is unsuitable for potency-driven applications but valuable for scaffold diversification studies.
| Evidence Dimension | HIV-1 replication inhibition (EC50) |
|---|---|
| Target Compound Data | 13 μg/mL (18.1 μM) |
| Comparator Or Baseline | Raltegravir: 0.004 μM (4 nM) |
| Quantified Difference | 4,500-fold lower molar potency |
| Conditions | Hiv-IN-8: H9 cells, HIV-1 3B, p24 ELISA, 4 days ; Raltegravir: HOS cells, wild-type HIV-1, luciferase reporter, 48h |
Why This Matters
Procurement decisions must account for potency: Hiv-IN-8 is a tool for studying natural product anti-HIV mechanisms, not a reference INSTI.
